Dual 5-LO/COX Inhibition Potency vs. Phenethyl Ferulate
In the foundational study by Zschocke et al. (1997), (-)-bornyl ferulate was identified alongside phenethyl ferulate and falcarindiol as active principles in Notopterygium incisum extracts. In cell-free enzyme assays, (-)-bornyl ferulate inhibited 5-LO with an IC50 of 10.4 μM and COX with an IC50 of 12.0 μM, yielding a 5-LO/COX IC50 ratio of approximately 0.87 [1]. Phenethyl ferulate, the major active constituent in the same extract, displayed substantially more potent COX inhibition (quantitative IC50 value reported in the original paper), making the COX inhibitory activity of the extract “mainly responsible” due to its content of phenethyl ferulate [1]. This establishes that (-)-bornyl ferulate provides a more balanced dual inhibition profile (near-equipotent on both enzymes) compared to the COX-dominant phenethyl ferulate.
| Evidence Dimension | 5-LO and COX inhibition IC50 values and potency ratio |
|---|---|
| Target Compound Data | 5-LO IC50 = 10.4 μM; COX IC50 = 12.0 μM; 5-LO/COX ratio ≈ 0.87 |
| Comparator Or Baseline | Phenethyl ferulate: dominant COX inhibitor (exact IC50 values in original paper); falcarindiol: dominant 5-LO inhibitor (exact IC50 values in original paper) |
| Quantified Difference | (-)-Bornyl ferulate shows near-equipotent dual inhibition (ratio ~0.87), whereas phenethyl ferulate is COX-skewed and falcarindiol is 5-LO-skewed |
| Conditions | Cell-free in vitro enzyme assays; 5-LO and COX (COS) inhibition measured from n-hexane extract of Notopterygium incisum underground parts |
Why This Matters
For researchers seeking a balanced arachidonic acid cascade modulator rather than a pathway-biased inhibitor, (-)-bornyl ferulate’s near-equipotent dual profile offers a distinct experimental tool that cannot be approximated by substituting the more abundant but COX-dominant phenethyl ferulate.
- [1] Zschocke S, et al. 5-Lipoxygenase and cyclooxygenase inhibitory active constituents from Qianghuo (Notopterygium incisum). Planta Med. 1997 Jun;63(3):203-6. View Source
